臭味素

描述

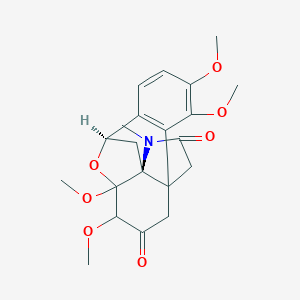

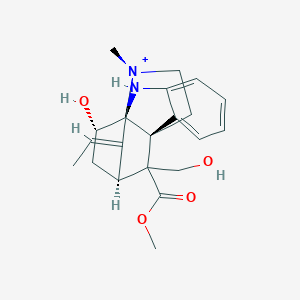

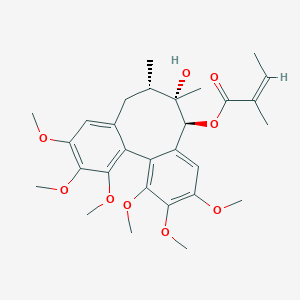

Odorine is a natural compound isolated from the herbs of Aglaia odorata . It has been found to inhibit the growth of vinblastine-resistant KB cells by enhancing the anticancer activity of vinblastine .

Synthesis Analysis

The stereochemistry of naturally occurring odorine has been established as (+)-(E,2S,2?R)-2-methyl-N-[1’-(1’‘-oxo-3’‘-phenylprop-2’- enyl)pyrrolidin-2’-yl]butanamide by synthesis of (-)-odorine and (+)- dihydroodorine from L-proline . Odorine was detected by its dark absorbance under UV 254 nm or after spraying with the anisaldehyde reagent .Molecular Structure Analysis

Odorine has a molecular formula of C18H24N2O2 and a molecular weight of 300.4 . The Odorine molecule contains a total of 47 bond(s). There are 23 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amide(s) (aliphatic), and 1 Pyrrolidine(s) .It has a density of 1.11g/cm3 . The compound is stable under normal conditions and should be stored at -20°C for up to 3 years or at 4°C for up to 2 years .

科学研究应用

Innovative Materials

Iodine has found a wide range of applications in innovative materials. For instance, it is used in liquid-crystal display (LCD) polarizing film and electrolytes of dye-sensitized solar panels .

Iodine Clocks in Materials Science

Iodine clocks are fascinating nonlinear chemical systems with a glorious past and a promising future. The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly . This offers untapped opportunities for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition .

Biostimulant in Plant Growth

The nutritional role of iodine in promoting plant growth is a topic of research interest for many scientists around the globe. The reports published so far indicate potential beneficial effects of iodine in plants depending on its concentration, exposure duration, and plant species .

Analytical Methods for Iodine and Iodides

Iodine and iodides can be analyzed using various methods. These analytical methods are crucial in various fields, including environmental science, food science, and medical science .

Therapeutic Use

Iodine has been used therapeutically in various fields of medicine. It is an essential nutrient that is needed for the production of thyroid hormones. It is also used as a disinfectant in various medical procedures .

Industrial Applications

Iodine has numerous industrial applications. It is used in the production of dyes, photographic chemicals, and certain drugs. It is also used in water treatment processes .

属性

IUPAC Name |

(2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-3-14(2)18(22)19-16-10-7-13-20(16)17(21)12-11-15-8-5-4-6-9-15/h4-6,8-9,11-12,14,16H,3,7,10,13H2,1-2H3,(H,19,22)/b12-11+/t14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAOEMMZRGEBST-IXVOVUJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NC1CCCN1C(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)N[C@H]1CCCN1C(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001127316 | |

| Record name | (2S)-2-Methyl-N-[(2R)-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-2-pyrrolidinyl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001127316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Odorine | |

CAS RN |

72755-20-5 | |

| Record name | (2S)-2-Methyl-N-[(2R)-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-2-pyrrolidinyl]butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72755-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Methyl-N-[(2R)-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-2-pyrrolidinyl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001127316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Odorine and where is it found?

A1: Odorine, also known as Roxburghiline, is a bisamide alkaloid primarily isolated from the leaves of the Aglaia odorata plant, a species traditionally used in herbal medicine. [, , , ]

Q2: What is the chemical structure of Odorine?

A2: Odorine's structure has been confirmed through synthesis and spectroscopic analyses. Its systematic name is (S)-N-[(R)-1-cinnamoylpyrrolidin-2-yl]-2-methylbutanamide. [, ]

Q3: Does Odorine demonstrate any promising biological activities?

A3: Research suggests that Odorine exhibits several noteworthy activities:

- Cancer Chemopreventive Activity: Odorine has shown potential in inhibiting both the initiation and promotion stages of two-stage skin carcinogenesis models in mice. This activity was observed against carcinogens like 7,12-dimethylbenz[a]anthracene (DMBA), 12-O-tetradecanoylphorbol-13-acetate (TPA), and nitric oxide (NO) donors. []

- Reversal of Drug Resistance: While not inherently cytotoxic, Odorine has demonstrated the ability to enhance the anticancer activity of Vinblastine in Vinblastine-resistant KB cells. []

- Anti-inflammatory Effects: Studies indicate that Odorine can suppress the expression of tumor necrosis factor-alpha (TNF-α) in LPS-stimulated rat microglia cells. []

Q4: What is known about the structure-activity relationship (SAR) of Odorine and its analogs?

A4: While specific SAR studies focusing solely on Odorine are limited in the provided literature, research on related bisamides from Aglaia species offers some insights. For instance, Piriferine, another bisamide, also exhibited the ability to reverse Vinblastine resistance in KB cells. [] Further investigation into structural modifications and their impact on Odorine's bioactivities is needed.

Q5: How does Odorine interact with biological systems on a cellular level?

A5: While the precise mechanism of action of Odorine remains to be fully elucidated, its observed effects suggest interaction with specific cellular pathways:

- TNF-α suppression: Odorine's ability to reduce TNF-α expression points towards its involvement in inflammatory pathways. This effect could be mediated through the modulation of signaling cascades like NF-κB, a key regulator of inflammation. []

- Reversal of drug resistance: Odorine's capacity to re-sensitize resistant cancer cells to Vinblastine indicates potential interference with mechanisms associated with drug efflux or altered drug target sensitivity. Further research is necessary to pinpoint the exact targets and mechanisms involved. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

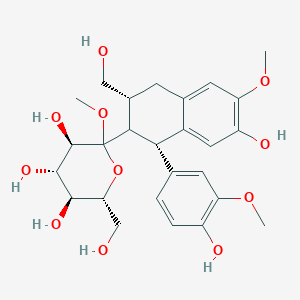

![4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B200966.png)

![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)